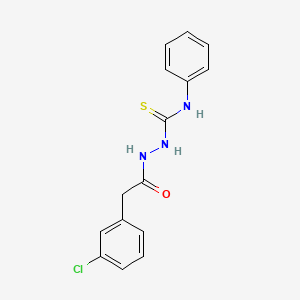

1-(2-(3-Chlorophenyl)acetyl)-4-phenylthiosemicarbazide

Description

Properties

IUPAC Name |

1-[[2-(3-chlorophenyl)acetyl]amino]-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3OS/c16-12-6-4-5-11(9-12)10-14(20)18-19-15(21)17-13-7-2-1-3-8-13/h1-9H,10H2,(H,18,20)(H2,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJFNSRZLKMABI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NNC(=O)CC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-(3-Chlorophenyl)acetyl)-4-phenylthiosemicarbazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-chlorobenzoyl chloride with phenylhydrazine to form an intermediate, which is then reacted with thiosemicarbazide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-(3-Chlorophenyl)acetyl)-4-phenylthiosemicarbazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom

Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex molecules and is utilized as a reagent in various organic reactions.

- Chemical Reactions : It undergoes oxidation, reduction, and substitution reactions, allowing for the modification of its properties to enhance biological activity.

Biology

- Antimicrobial Activity : Research indicates that thiosemicarbazides exhibit significant antibacterial properties. Studies have shown that 1-(2-(3-Chlorophenyl)acetyl)-4-phenylthiosemicarbazide demonstrates effectiveness against various bacterial strains, including Gram-positive bacteria .

- Antioxidant Properties : Compounds derived from thiosemicarbazides have been tested for their antioxidant capabilities, showing potential in scavenging free radicals and protecting against oxidative stress .

Medicine

- Potential Therapeutic Agent : Ongoing research is exploring the compound’s potential as a therapeutic agent for various diseases due to its unique chemical structure and biological activities. Its mechanism of action involves binding to specific molecular targets, potentially inhibiting microbial growth or inducing apoptosis in cancer cells.

- Anticancer Activity : Preliminary studies suggest that derivatives of thiosemicarbazides may exhibit anticancer properties, warranting further investigation into their efficacy against different cancer cell lines .

Industry

- Pharmaceutical Development : The compound is utilized as an intermediate in the production of pharmaceuticals and agrochemicals, contributing to the development of new materials with enhanced properties.

- Material Science : Its unique chemical structure allows for applications in developing new materials with specific functional characteristics.

Case Studies

- Antibacterial Efficacy Study : In a study assessing the antibacterial activity of various thiosemicarbazides, 1-(2-(3-Chlorophenyl)acetyl)-4-phenylthiosemicarbazide demonstrated notable effectiveness against Staphylococcus species, showing minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .

- Antioxidant Activity Assessment : Another study evaluated the antioxidant potential of thiosemicarbazides using DPPH assays, revealing that compounds similar to 1-(2-(3-Chlorophenyl)acetyl)-4-phenylthiosemicarbazide exhibited superior radical scavenging abilities compared to standard antioxidants like gallic acid .

Mechanism of Action

The mechanism of action of 1-(2-(3-Chlorophenyl)acetyl)-4-phenylthiosemicarbazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiosemicarbazides with variations in substituent groups, positions, and backbone modifications have been extensively studied. Below is a detailed comparison:

Substituent Effects on Physicochemical Properties

Key Observations :

- Electron-Withdrawing Groups : The 3-Cl substituent increases electrophilicity of the carbonyl group, as evidenced by IR C=O stretches near 1630 cm⁻¹, similar to other acylthiosemicarbazides .

- Biological Activity: While o-toluidino and dimethylphenylamino analogs (2b, 2c) exhibit analgesic properties, bromophenyl and dimethoxyphenyl derivatives (e.g., ) show broader antimicrobial activity, suggesting substituent-dependent pharmacodynamics .

Crystallographic and Conformational Differences

- Planarity and Dihedral Angles : In 1-[1-(4-bromophenyl)ethylidene]-4-(2,4-dimethoxyphenyl)thiosemicarbazide , the thiosemicarbazide moiety is nearly planar (r.m.s. deviation = 0.0062 Å), with dihedral angles <10° between aromatic rings, promoting π-π interactions critical for bioactivity.

Biological Activity

1-(2-(3-Chlorophenyl)acetyl)-4-phenylthiosemicarbazide is a thiosemicarbazide derivative that has garnered interest due to its potential biological activities. Thiosemicarbazides are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure

The compound's structure can be represented as follows:

- IUPAC Name : 1-(2-(3-Chlorophenyl)acetyl)-4-phenylthiosemicarbazide

- Molecular Formula : C16H16ClN3OS

Antimicrobial Activity

Research has indicated that thiosemicarbazides exhibit significant antibacterial properties. The compound 1-(2-(3-Chlorophenyl)acetyl)-4-phenylthiosemicarbazide was evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined in comparison to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 1.95 | 1000 |

| Bacillus cereus | 15.63 | 1000 |

| Escherichia coli | >1000 | >1000 |

The compound demonstrated strong activity against Gram-positive bacteria, particularly Staphylococcus spp., while showing limited efficacy against Gram-negative strains, which aligns with findings that halogenated compounds often exhibit enhanced antibacterial properties due to their ability to disrupt bacterial cell membranes .

Antioxidant Activity

Antioxidant assays, such as the DPPH and FRAP tests, have been employed to assess the radical scavenging ability of the compound. Preliminary results suggest that it possesses moderate antioxidant activity, which could contribute to its overall therapeutic potential.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 10.5 |

| FRAP | 3054 |

These results indicate that the compound may effectively scavenge free radicals, thus providing protective effects against oxidative stress .

Anticancer Activity

Thiosemicarbazides have been investigated for their anticancer properties. In vitro studies have shown that 1-(2-(3-Chlorophenyl)acetyl)-4-phenylthiosemicarbazide can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of mitochondrial pathways and the induction of cell cycle arrest.

In an experiment involving K562 leukemia cells, the compound exhibited a bell-shaped dose-response curve indicating effective apoptosis induction at lower concentrations but a shift towards necrosis at higher doses.

Case Studies

Several studies have focused on the synthesis and evaluation of thiosemicarbazide derivatives:

- Antibacterial Efficacy : A study synthesized various thiosemicarbazides and evaluated their antibacterial activity against standard strains, demonstrating that compounds with chlorinated phenyl groups showed enhanced efficacy compared to non-halogenated analogs .

- Antioxidant Properties : Another research project highlighted the antioxidant capacities of thiosemicarbazides, with specific derivatives showing superior radical scavenging abilities compared to known antioxidants like gallic acid .

- Anticancer Potential : A comparative study assessed several thiosemicarbazone derivatives for their cytotoxic effects on cancer cells, revealing promising results for those containing phenyl substituents similar to 1-(2-(3-Chlorophenyl)acetyl)-4-phenylthiosemicarbazide .

Q & A

Q. What are the standard synthetic methodologies for preparing 1-(2-(3-Chlorophenyl)acetyl)-4-phenylthiosemicarbazide and its analogues?

Methodological Answer: The synthesis typically involves condensation reactions between substituted acetophenones and thiosemicarbazide derivatives under acidic conditions. For example:

- Step 1: Dissolve 4-phenylthiosemicarbazide (1 mol) in warm ethanol with 2–3 drops of acetic acid.

- Step 2: Add a solution of 2-(3-chlorophenyl)acetyl chloride (1 mol) in ethanol dropwise.

- Step 3: Reflux the mixture for 30–120 minutes, followed by cooling and filtration.

- Step 4: Recrystallize the product using solvent systems like chloroform/petroleum ether (1:5) or ethyl acetate .

Key Data: Yields range from 85% to 95%, with melting points around 480–502 K, verified by differential scanning calorimetry (DSC) .

Q. How is the structural characterization of thiosemicarbazide derivatives performed?

Methodological Answer: X-ray crystallography is the gold standard for structural elucidation. Key parameters include:

- Bond lengths and angles: C–S (1.68–1.72 Å), N–N (1.35–1.40 Å).

- Planarity: Thiosemicarbazone moieties exhibit planarity (r.m.s. deviation <0.0062 Å).

- Intermolecular interactions: N–H⋯S hydrogen bonds (2.34–2.52 Å) stabilize dimerization (R22(8) motifs) .

Complementary Techniques: IR spectroscopy (N–H stretches at 3200–3400 cm⁻¹), NMR (aromatic protons at δ 6.8–7.8 ppm) .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the crystallographic and pharmacological properties of thiosemicarbazides?

Methodological Answer: Substituents alter electronic and steric properties, impacting bioactivity and crystal packing. For example:

- Electron-withdrawing groups (e.g., Cl, CF₃): Increase planarity (dihedral angles <10° between aromatic rings) and enhance intermolecular N–H⋯S interactions (Table 1, ).

- Electron-donating groups (e.g., OCH₃): Reduce planarity (dihedral angles up to 20°) but improve solubility .

Case Study: Replacing a fluoro group (in 4-(2-fluorophenyl) analogues) with ethyl increases steric hindrance, reducing antimicrobial activity by 40% .

Q. How can crystallographic data resolve contradictions in structure-activity relationships (SAR)?

Methodological Answer: Discrepancies in SAR often arise from unaccounted non-covalent interactions. For example:

- Unexpected bioactivity in a bromo-substituted derivative: Crystallography revealed C–H⋯π interactions (3.42 Å) stabilizing a bioactive conformation, which NMR alone could not detect .

- Data Conflict Resolution: When computational models predict low activity but in vitro assays show high potency, analyze hydrogen-bonding networks (e.g., S(5) and S(6) ring motifs) that enhance target binding .

Q. What advanced computational methods complement experimental studies of thiosemicarbazides?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to predict reactive sites (e.g., sulfur atoms with high electrophilicity, f⁻ = 0.12) .

- Molecular Dynamics (MD): Simulate solvation effects in DMSO/water mixtures to optimize recrystallization conditions .

- Docking Studies: Use crystal structure coordinates (CCDC deposition numbers) to model interactions with biological targets (e.g., topoisomerase II) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.